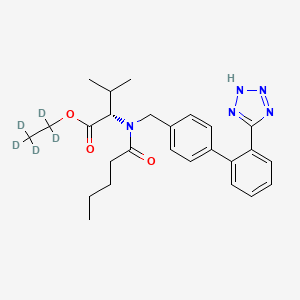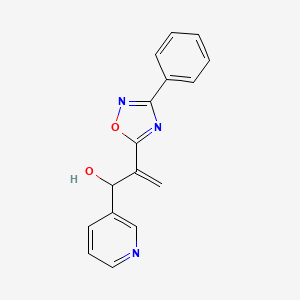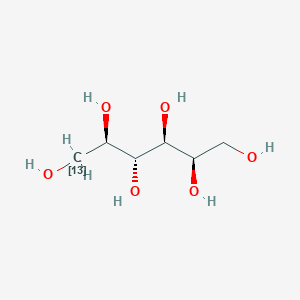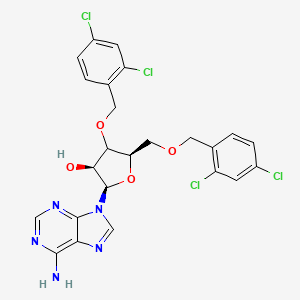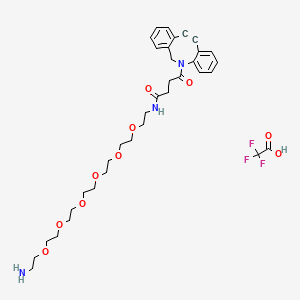![molecular formula C9H11IN2O5 B12410427 1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring attached to a modified oxolane ring, which includes hydroxyl, iodine, and methoxy functional groups. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic synthesis. The process often starts with the preparation of the oxolane ring, followed by the introduction of the pyrimidine moiety. Key steps include:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction: Hydroxyl, iodine, and methoxy groups are introduced using specific reagents and conditions. For example, iodination can be performed using iodine or iodinating agents under controlled conditions.
Coupling with Pyrimidine: The final step involves coupling the modified oxolane ring with a pyrimidine derivative, often using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Des Réactions Chimiques
1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can be reduced to remove the iodine group or reduce the pyrimidine ring using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaN3 (sodium azide) or KCN (potassium cyanide).
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyrimidine derivatives with altered functional groups.
Applications De Recherche Scientifique
1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to nucleosides makes it a valuable tool in studying DNA and RNA interactions, as well as in the development of nucleoside analogs for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with molecular targets, such as enzymes or nucleic acids. The compound can mimic natural nucleosides, allowing it to be incorporated into DNA or RNA strands, potentially disrupting normal cellular processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific pathways involved depend on the target organism or cell type and the exact modifications present on the compound.
Comparaison Avec Des Composés Similaires
1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs, such as:
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: This compound features a fluorine atom instead of iodine, which can alter its reactivity and biological activity.
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: Lacks the iodine and methoxy groups, making it less reactive in certain chemical reactions.
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione: Contains a fluorine atom and a different stereochemistry, which can impact its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11IN2O5 |
|---|---|
Poids moléculaire |
354.10 g/mol |
Nom IUPAC |
1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c1-16-6-5(14)7(10)17-8(6)12-3-2-4(13)11-9(12)15/h2-3,5-8,14H,1H3,(H,11,13,15)/t5-,6?,7+,8-/m1/s1 |
Clé InChI |
JMEJDLIBFAVBNR-SNYGBICDSA-N |
SMILES isomérique |
COC1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)I)O |
SMILES canonique |
COC1C(C(OC1N2C=CC(=O)NC2=O)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


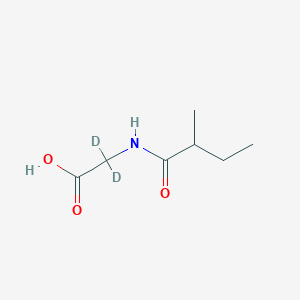
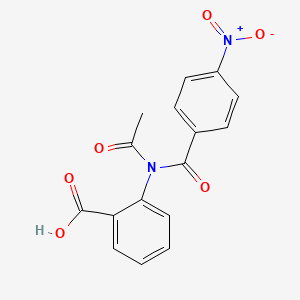
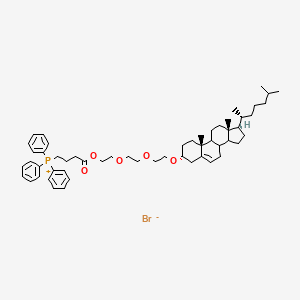
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
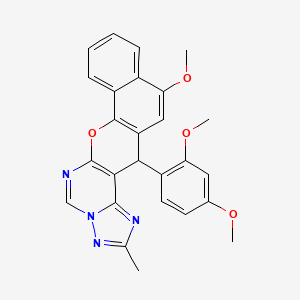
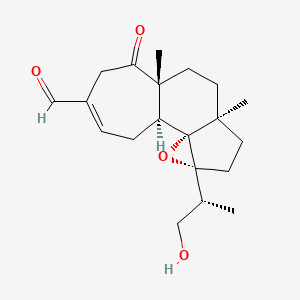
![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
